Totrombopag

Vue d'ensemble

Description

Le totrombopag est un agoniste du récepteur de la thrombopoïétine, de petite taille, non peptidique et biodisponible par voie orale. Il induit la prolifération et la différenciation des mégacaryocytes et des cellules progénitrices, augmentant finalement la production de plaquettes. Le this compound a été développé pour le traitement du purpura thrombocytopénique immunitaire .

Méthodes De Préparation

Le totrombopag peut être synthétisé par diverses voies synthétiques. Une méthode courante implique la réaction de la 1H-pyrazole-4,5-dione avec les groupes 3,4-diméthylphényle et 3-méthyle, suivie de l'ajout d'un groupe hydrazone. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter la réaction . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Le totrombopag subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en formes réduites, qui peuvent avoir des activités biologiques différentes.

Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres, conduisant à la formation de nouveaux dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications De Recherche Scientifique

Immune Thrombocytopenia (ITP)

Totrombopag has been evaluated extensively in clinical trials for its efficacy in treating chronic ITP. In a Phase III study, it was found that patients receiving this compound achieved significant increases in platelet counts compared to placebo, demonstrating a response rate of approximately 40% over an 8-week period . The drug's ability to maintain platelet counts above 50 x 10^9/L was observed consistently throughout treatment.

Table 1: Efficacy of this compound in ITP Clinical Trials

| Study | Patient Cohort | Response Rate (%) | Duration of Treatment |

|---|---|---|---|

| PETIT2 | Pediatric ITP patients | 39.7% vs. 3.4% (placebo) | 8 weeks |

| EXTEND | Adults with chronic ITP | 85.8% achieved response | Up to 8.76 years |

Combination Therapy

Recent studies have explored the use of this compound in combination with other therapies, such as cyclosporine, for patients refractory to standard treatments. A study involving patients who had previously failed multiple therapies showed promising results when combining this compound with low-dose cyclosporine, suggesting improved outcomes for this difficult-to-treat population .

Safety Profile

The safety profile of this compound has been assessed across various studies, revealing that adverse events are generally consistent with those observed in other thrombopoietin receptor agonists. Common adverse events include nasopharyngitis and respiratory infections, with serious adverse events occurring at similar rates as placebo groups . Long-term studies indicate that significant complications such as thromboembolic events and hepatobiliary issues are infrequent .

Case Study: Efficacy in Pediatric Patients

In a clinical trial focused on pediatric patients with chronic ITP, this compound demonstrated a significant increase in platelet counts and was well-tolerated among participants who had previously failed standard therapies. The results indicated that nearly 40% of participants achieved a sustained platelet response over the treatment period, marking an important advancement for treatment options in this demographic .

Case Study: Long-term Use

A long-term follow-up study (EXTEND) evaluated the effects of this compound over several years in adults with chronic ITP. The study reported sustained increases in platelet counts and a notable reduction in bleeding episodes among participants . This underscores the potential for this compound to provide lasting benefits for patients requiring ongoing management of their condition.

Mécanisme D'action

Totrombopag exerts its effects by binding to and activating the thrombopoietin receptor (TPO-R) on the surface of megakaryocytes and progenitor cells. This activation triggers intracellular signaling pathways, including the phosphorylation of STAT and JAK proteins, leading to the proliferation and differentiation of these cells. Unlike other thrombopoietin receptor agonists, this compound does not activate the AKT pathway .

Comparaison Avec Des Composés Similaires

Le totrombopag est unique parmi les agonistes du récepteur de la thrombopoïétine en raison de sa structure moléculaire spécifique et de son mécanisme d'action. Les composés similaires comprennent :

Eltrombopag : Un autre agoniste du récepteur de la thrombopoïétine utilisé pour traiter la thrombocytopénie.

L'unicité du this compound réside dans sa structure non peptidique et sa capacité à activer sélectivement des voies de signalisation spécifiques sans affecter les autres, ce qui en fait un outil précieux en recherche et en clinique.

Activité Biologique

Totrombopag is a synthetic thrombopoietin receptor agonist that plays a significant role in the treatment of conditions characterized by low platelet counts, such as chronic immune thrombocytopenia (ITP) and aplastic anemia. This article delves into the biological activity of this compound, emphasizing its mechanism of action, pharmacokinetics, clinical efficacy, and potential implications in therapeutic applications.

This compound functions primarily by binding to the thrombopoietin receptor (TPO-R), stimulating megakaryocyte proliferation and differentiation, which in turn enhances platelet production. This mechanism is crucial for patients suffering from thrombocytopenia. The binding affinity and functional effects of this compound have been investigated through various assays.

Key Findings on Mechanism

- Binding Affinity : this compound exhibits a high binding affinity to TPO-R, which is essential for its efficacy in stimulating platelet production. In comparative studies, the binding affinity (KD value) of this compound was found to be similar to that of other TPO-R agonists like romiplostim and eltrombopag .

- Signal Transduction : Upon activation of TPO-R, this compound triggers multiple intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for megakaryocyte maturation and platelet release .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties that enhance its therapeutic potential:

- Bioavailability : It has excellent oral bioavailability with peak plasma concentrations occurring 2-6 hours post-administration.

- Half-Life : The half-life ranges from 21 to 32 hours, allowing for once-daily dosing in clinical settings .

- Protein Binding : Over 99% of this compound is bound to plasma proteins, indicating a low volume of distribution and prolonged action.

Clinical Efficacy

Numerous studies have assessed the efficacy of this compound in increasing platelet counts among patients with ITP and other related conditions.

Case Studies and Clinical Trials

- Efficacy in ITP : In a clinical trial involving patients with chronic ITP, those treated with this compound showed significant increases in platelet counts compared to placebo groups. Specifically, 89% achieved a platelet count ≥30 × 10^9/L within the first treatment cycle .

- Treatment-Free Response : Approximately 18% of patients achieved a treatment-free response (TFR), defined as maintaining platelet counts ≥30 × 10^9/L for three months post-treatment cessation .

- Safety Profile : The safety profile of this compound has been comparable to other TPO-R agonists, with manageable side effects reported in clinical studies.

Comparative Efficacy Table

| Parameter | This compound | Eltrombopag | Romiplostim |

|---|---|---|---|

| Binding Affinity (KD) | Similar to other TPO-R agonists | Similar | Similar |

| Peak Plasma Concentration | 2-6 hours | 2-6 hours | 3-5 hours |

| Half-Life | 21-32 hours | 5-9 hours | 3 days |

| Platelet Count Response | 89% ≥30 × 10^9/L | Varies by study | Varies by study |

| Treatment-Free Response | 18% | Varies by study | Varies by study |

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of this compound beyond platelet production:

- Regulatory B Cells : Treatment with this compound has been associated with increased numbers of regulatory B cells, which play a role in immune response modulation .

- Monocyte Function : There is evidence suggesting that this compound can alter monocyte-derived macrophage activity, reducing their phagocytic capacity on opsonized platelets .

Propriétés

Formule moléculaire |

C25H22N8O2 |

|---|---|

Poids moléculaire |

466.5 g/mol |

Nom IUPAC |

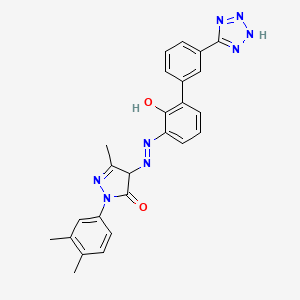

2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,22,34H,1-3H3,(H,28,29,31,32) |

Clé InChI |

KWJKFQSAMABKBG-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C |

SMILES canonique |

CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SB559448; SB 559448; SB-559448; LGD-4665; LGD4665; LGD 4665; GSK2285921; GSK-2285921; GSK 2285921; C116875; Totrombopag. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.